![molecular formula C54H72N6O8S B12632071 L-Valinamide, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-2-methylalanyl-N-[(1S,2R)-2-methoxy-4-[(2S)-2-[(1R,2R)-1-methoxy-2-methyl-3-oxo-3-[[(1S)-2-phenyl-1-(2-thiazolyl)ethyl]amino]propyl]-1-pyrrolidinyl]-1-[(1S)-1-methylpropyl]-4-oxobutyl]-N-methyl-](/img/structure/B12632071.png)
L-Valinamide, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-2-methylalanyl-N-[(1S,2R)-2-methoxy-4-[(2S)-2-[(1R,2R)-1-methoxy-2-methyl-3-oxo-3-[[(1S)-2-phenyl-1-(2-thiazolyl)ethyl]amino]propyl]-1-pyrrolidinyl]-1-[(1S)-1-methylpropyl]-4-oxobutyl]-N-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-Valinamide, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-2-methylalanyl-N-[(1S,2R)-2-methoxy-4-[(2S)-2-[(1R,2R)-1-methoxy-2-methyl-3-oxo-3-[[(1S)-2-phenyl-1-(2-thiazolyl)ethyl]amino]propyl]-1-pyrrolidinyl]-1-[(1S)-1-methylpropyl]-4-oxobutyl]-N-methyl- is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its intricate structure, which includes multiple functional groups and chiral centers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, including the protection and deprotection of functional groups, coupling reactions, and purification processes. Common reagents used in the synthesis may include protecting groups like fluorenylmethyloxycarbonyl (Fmoc), coupling agents such as dicyclohexylcarbodiimide (DCC), and solvents like dimethylformamide (DMF).
Industrial Production Methods
Industrial production methods for such complex compounds often involve automated peptide synthesizers, which can handle the repetitive nature of peptide bond formation. These methods ensure high purity and yield, which are crucial for subsequent applications.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄), reducing agents such as lithium aluminum hydride (LiAlH₄), and nucleophiles for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology
In biological research, this compound may serve as a probe to study protein-ligand interactions, enzyme activity, and cellular processes. Its ability to interact with biological macromolecules makes it a valuable tool in biochemistry and molecular biology.
Medicine
In medicine, this compound could be investigated for its potential therapeutic properties. Its interactions with specific molecular targets may lead to the development of new drugs or diagnostic agents.
Industry
In the industrial sector, this compound might be used in the production of specialized materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways and lead to various physiological effects. The exact mechanism depends on the specific application and the molecular context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
L-Alaninamide: A simpler analog with similar functional groups.
N-Methyl-L-Valinamide: A compound with a similar backbone but different substituents.
Fmoc-L-Valinamide: A related compound with the same protecting group but different side chains.
Uniqueness
What sets L-Valinamide, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-2-methylalanyl-N-[(1S,2R)-2-methoxy-4-[(2S)-2-[(1R,2R)-1-methoxy-2-methyl-3-oxo-3-[[(1S)-2-phenyl-1-(2-thiazolyl)ethyl]amino]propyl]-1-pyrrolidinyl]-1-[(1S)-1-methylpropyl]-4-oxobutyl]-N-methyl- apart is its complex structure, which allows for a wide range of chemical modifications and applications. Its multiple chiral centers and functional groups provide unique opportunities for research and development in various scientific fields.
Properties
Molecular Formula |
C54H72N6O8S |
|---|---|
Molecular Weight |
965.3 g/mol |
IUPAC Name |
9H-fluoren-9-ylmethyl N-[1-[[1-[[3-methoxy-1-[2-[1-methoxy-2-methyl-3-oxo-3-[[2-phenyl-1-(1,3-thiazol-2-yl)ethyl]amino]propyl]pyrrolidin-1-yl]-5-methyl-1-oxoheptan-4-yl]-methylamino]-3-methyl-1-oxobutan-2-yl]amino]-2-methyl-1-oxopropan-2-yl]carbamate |
InChI |
InChI=1S/C54H72N6O8S/c1-11-34(4)47(44(66-9)31-45(61)60-28-19-26-43(60)48(67-10)35(5)49(62)56-42(50-55-27-29-69-50)30-36-20-13-12-14-21-36)59(8)51(63)46(33(2)3)57-52(64)54(6,7)58-53(65)68-32-41-39-24-17-15-22-37(39)38-23-16-18-25-40(38)41/h12-18,20-25,27,29,33-35,41-44,46-48H,11,19,26,28,30-32H2,1-10H3,(H,56,62)(H,57,64)(H,58,65) |
InChI Key |
WRCORDANHRCHCN-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(CC2=CC=CC=C2)C3=NC=CS3)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C)(C)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


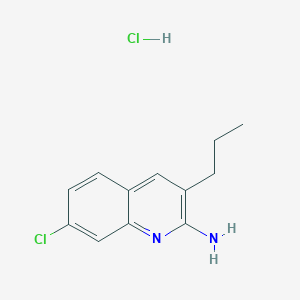
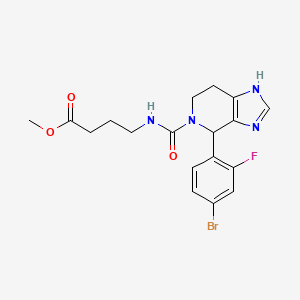
![methyl (1R,2R,3S)-2-(4-bromophenyl)-3-cyano-1-(phenylcarbamoyl)-1,2,3,3a-tetrahydropyrrolo[1,2-a]quinoline-3-carboxylate](/img/structure/B12632006.png)
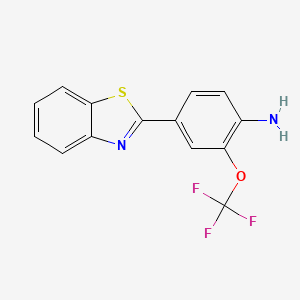
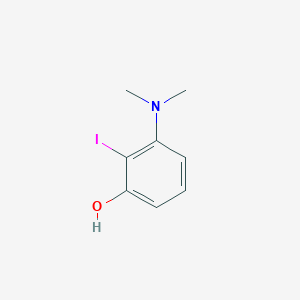
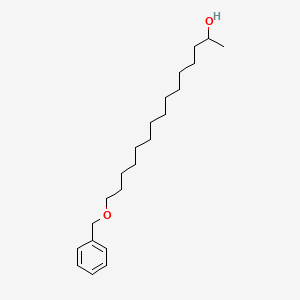
![1-(4-Bromophenyl)-2-{[(1R)-1-phenylethyl]amino}ethan-1-one](/img/structure/B12632026.png)

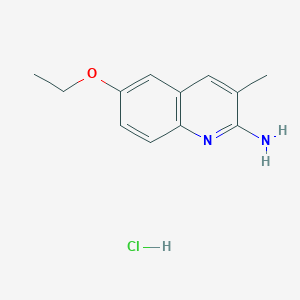
![1,1-Dimethylethyl 2,2-difluoro-2',3'-dihydrospiro[cyclopropane-1,4'(1'H)-quinoline]-1'-carboxylate](/img/structure/B12632043.png)
![3-[(4-Hydroxyphenyl)sulfanyl]-2-methylpropanoic acid](/img/structure/B12632047.png)
![Ethyl 1-[[6-(6-methylpyridin-3-yl)pyridin-3-yl]methyl]-4-oxopyrido[2,3-c]pyridazine-3-carboxylate](/img/structure/B12632053.png)
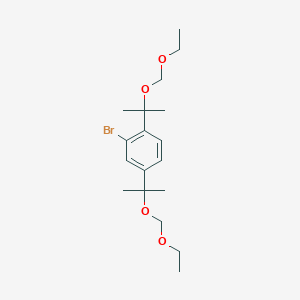
![N-[(3S)-1-Benzylpyrrolidin-3-yl]-N'-hydroxyurea](/img/structure/B12632069.png)
